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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of 1-Methyl-1H-indazol-4-ol, a valuable intermediate in medicinal chemistry and drug
development. The protocols are based on established synthetic methodologies for analogous
indazole derivatives.

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic compound of interest in pharmaceutical research
due to the prevalence of the indazole scaffold in biologically active molecules. The indazole
nucleus is a key component in a variety of therapeutic agents, including those with anti-
inflammatory and anticancer properties. These protocols outline two primary synthetic routes
for the preparation of 1-Methyl-1H-indazol-4-ol.

Two plausible and chemically sound synthetic strategies for the preparation of 1-Methyl-1H-
indazol-4-ol are:

o Method 1: N-Methylation of 1H-Indazol-4-ol. This approach involves the direct methylation of
the commercially available 1H-indazol-4-ol. This method is straightforward but may yield a
mixture of N1 and N2 methylated isomers, requiring careful control of reaction conditions to
favor the desired N1 isomer.
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e Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole. This strategy starts with the

corresponding methoxy-protected indazole and removes the methyl group to yield the final

hydroxyl product. This can be an effective route if the starting material is readily accessible.

Method 1: N-Methylation of 1H-Indazol-4-ol

This protocol describes the regioselective N-methylation of 1H-indazol-4-ol to preferentially

form the 1-methyl isomer. The use of a strong, non-nucleophilic base in an aprotic solvent is

known to favor N1 alkylation of indazoles.

Experimental Protocol

Materials and Reagents:

Reagent/Material Grade Recommended Supplier
1H-Indazol-4-ol >97% Commercially Available
Sodium hydride (NaH) 60% dispersion in mineral oil Sigma-Aldrich
Methyl iodide (CHsl) >99% Sigma-Aldrich
Anhydrous Tetrahydrofuran ) )
>99.9% Sigma-Aldrich
(THF)
Saturated aqueous NHaCl ACS grade Fisher Scientific
Ethyl acetate (EtOAC) ACS grade Fisher Scientific
Brine (Saturated NaCl solution)
Anhydrous sodium sulfate ] S
ACS grade Fisher Scientific
(Naz2S0a)
Procedure:

e To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran

(THF) under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-ol (1.0

equivalent) in anhydrous THF dropwise.

» Allow the reaction mixture to stir at room temperature for 1 hour.
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e Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
e Let the reaction warm to room temperature and stir for 12-16 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous
NHa4Cl solution.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford 1-Methyl-1H-indazol-4-ol.

ion: N-Methylati :

Parameter Condition

Starting Material 1H-Indazol-4-ol

Key Reagents Sodium hydride (NaH), Methyl iodide (CHsl)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature

Reaction Time 12 - 16 hours

Stoichiometry (Indazolol:NaH:CHsl) 10:12:1.1

o ) Moderate to High (Regioisomeric mixture
Anticipated Yield )
possible)

Workflow Diagram: N-Methylation of 1H-Indazol-4-ol
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N-Methylation Experimental Workflow

Method 2: O-Demethylation of 4-Methoxy-1-methyl-
1H-indazole

This protocol details the cleavage of the methyl ether in 4-Methoxy-1-methyl-1H-indazole to
yield the desired hydroxyl compound. Boron tribromide is a powerful Lewis acid commonly
used for this transformation.

Experimental Protocol

Materials and Reagents:
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Reagent/Material Grade Recommended Supplier

4-Methoxy-1-methyl-1H-

_ 297% Commercially Available

indazole

Boron tribromide (BBr3) 1.0 M solution in CH2Cl2 Sigma-Aldrich

Anhydrous Dichloromethane ) ]
>99.8% Sigma-Aldrich

(CHz2Cl2)

Methanol (MeOH) ACS grade Fisher Scientific

Saturated aqueous NaHCOs3 ACS grade Fisher Scientific

Dichloromethane (CH2Clz2) ACS grade Fisher Scientific

Brine (Saturated NaCl solution) - -

Anhydrous magnesium sulfate ] S
ACS grade Fisher Scientific

(MgSO0a)

Procedure:

o Dissolve 4-Methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane
(CH2ClI2) under a nitrogen atmosphere and cool the solution to -78 °C.

e Slowly add boron tribromide (1.0 M solution in CH2Clz, 1.5-2.0 equivalents) dropwise,
maintaining the temperature at -78 °C.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for 4-6 hours.

e Monitor the reaction for the consumption of starting material by TLC.

o Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow,
dropwise addition of methanol.

o Concentrate the mixture under reduced pressure.
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o Redissolve the residue in dichloromethane and wash with saturated aqueous sodium
bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate
in hexanes) to yield 1-Methyl-1H-indazol-4-ol.

Data Presentation: O-Demethylation Reaction

Parameters
Parameter Condition
Starting Material 4-Methoxy-1-methyl-1H-indazole
Key Reagent Boron tribromide (BBrs)
Solvent Anhydrous Dichloromethane (CH2Cl2)
Temperature -78 °C to Room Temperature
Reaction Time 4 - 6 hours
Stoichiometry (Indazole:BBr3) 1.0:15-20
Anticipated Yield High (typically >80%)[1]

Workflow Diagram: O-Demethylation of 4-Methoxy-1-
methyl-1H-indazole
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O-Demethylation Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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